molecular formula C22H26N4O6 B555724 NG,NG,-Di-Cbz-L-arginine CAS No. 4125-79-5

NG,NG,-Di-Cbz-L-arginine

Cat. No.: B555724
CAS No.: 4125-79-5
M. Wt: 442.5 g/mol
InChI Key: YVEVTHZNIALJHD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NG,NG,-Di-Cbz-L-arginine is a derivative of the amino acid L-arginine, where the guanidine group is protected by two carbobenzoxy (Cbz) groups. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Scientific Research Applications

NG,NG,-Di-Cbz-L-arginine has numerous applications in scientific research:

Future Directions

L-Arginine has been evaluated both in animal models and in human subjects for its functional relevance in diabetes mellitus . Several lines of evidence indicate that L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . This suggests potential future directions for the study and application of NG,NG,-Di-Cbz-L-arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NG,NG,-Di-Cbz-L-arginine typically involves the protection of the guanidine group of L-arginine. The process begins with the reaction of L-arginine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is extracted using an organic solvent like ethyl acetate. The crude product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: NG,NG,-Di-Cbz-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: NG,NG,-Di-Cbz-L-arginine is unique due to its specific protection with carbobenzoxy groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUMRXRWHYQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585106
Record name N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-79-5
Record name N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NG,NG,-Di-Cbz-L-arginine
Reactant of Route 2
NG,NG,-Di-Cbz-L-arginine
Reactant of Route 3
NG,NG,-Di-Cbz-L-arginine
Reactant of Route 4
NG,NG,-Di-Cbz-L-arginine
Reactant of Route 5
NG,NG,-Di-Cbz-L-arginine
Reactant of Route 6
NG,NG,-Di-Cbz-L-arginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.